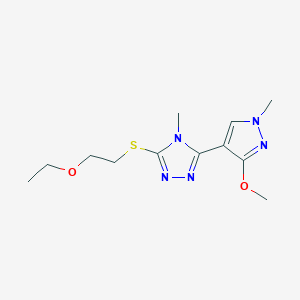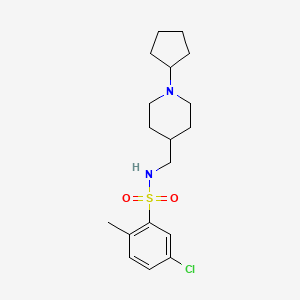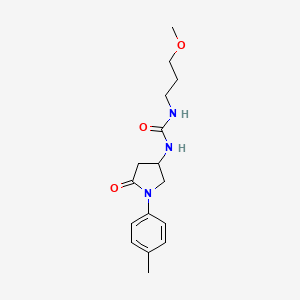![molecular formula C14H14N2O3 B2515038 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 58112-61-1](/img/structure/B2515038.png)
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.279 g/mol . This compound is characterized by the presence of a pyridazinone ring substituted with a 4-methylphenyl group and a propanoic acid moiety. It is used in various research applications due to its unique chemical properties.
准备方法
The synthesis of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the reaction of 4-methylphenylhydrazine with maleic anhydride to form the intermediate 3-(4-methylphenyl)-6-oxopyridazine. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
作用机制
The mechanism of action of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be compared with other pyridazinone derivatives, such as:
- 3-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid These compounds share a similar core structure but differ in the substituents on the aromatic ring, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and potential applications.
属性
IUPAC Name |
3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14(18)19/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIEBOUXLZJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)
![4,5-dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B2514959.png)


![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)

![3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2514966.png)
![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)

![4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2514969.png)
![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)

